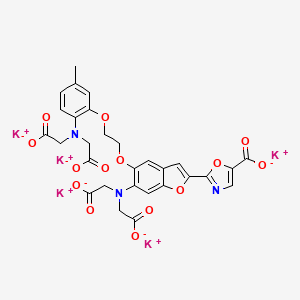

Fura-2 pentapotassium

Description

Structure

2D Structure

Properties

CAS No. |

113694-64-7; 3067-14-9 |

|---|---|

Molecular Formula |

C29H22K5N3O14 |

Molecular Weight |

831.994 |

IUPAC Name |

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |

InChI Key |

HQKWBBCTCLUGSX-UHFFFAOYSA-I |

SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

solubility |

not available |

Origin of Product |

United States |

Ii. Mechanistic Principles of Fura 2 Pentapotassium Salt Ratiometric Calcium Sensing

Fundamental Spectroscopic Basis of Calcium Binding

The core of FURA-2's utility lies in the specific and predictable changes in its fluorescence characteristics upon the chelation of calcium ions. This interaction directly influences the dye's excitation spectrum, providing a clear optical signal of calcium concentration changes. jove.com

Ligand-Induced Excitation Spectral Shift Upon Calcium Chelation

When FURA-2 binds to Ca²⁺, it undergoes a conformational change that results in a significant shift in its excitation spectrum. aatbio.com In a calcium-free environment, FURA-2 has a maximum excitation wavelength of approximately 363-380 nm. aatbio.combmglabtech.comchemodex.com Upon chelating a calcium ion, this peak excitation shifts to a shorter wavelength, around 335-340 nm. aatbio.combmglabtech.comchemodex.com This phenomenon, known as a hypsochromic or blue shift, is the basis of its ratiometric capability. The fluorescence intensity at 340 nm increases as the calcium concentration rises, while the intensity at 380 nm concurrently decreases. moleculardevices.com

Emission Wavelength Stability Independent of Calcium Concentration

A critical feature of FURA-2 is that while its excitation spectrum is highly sensitive to calcium binding, its fluorescence emission spectrum remains stable. Regardless of the calcium concentration, FURA-2 consistently emits light with a maximum wavelength of approximately 510 nm. oxinst.comaatbio.compancreapedia.orgthermofisher.com This stability is paramount, as it allows researchers to monitor the fluorescence changes using a single emission detector while alternating between the two excitation wavelengths (340 nm and 380 nm). This simplifies the experimental setup and the data acquisition process significantly. aatbio.com

Quantitative Ratiometric Measurement Theory

The ratiometric properties of FURA-2 enable the quantitative measurement of intracellular calcium, overcoming many limitations of single-wavelength dyes. oxinst.com By taking a ratio of fluorescence intensities from two different excitation wavelengths, artifacts arising from photobleaching, or variations in dye loading and cell path length are minimized. thermofisher.combmglabtech.com

Dual Excitation Wavelength Methodology (e.g., 340/380 nm Ratio)

The standard methodology for using FURA-2 involves exciting the dye alternately at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm. The ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (Ratio = F₃₄₀/F₃₈₀) is then calculated. aatbio.com This ratio is directly proportional to the intracellular Ca²⁺ concentration. aatbio.com An important feature in the FURA-2 spectrum is the isosbestic point, a wavelength (around 360 nm) where the fluorescence intensity is insensitive to the Ca²⁺ concentration. nordicbiosite.com While not directly used in the 340/380 ratio, it is a key characteristic of ratiometric dyes.

Mathematical Models for Intracellular Calcium Concentration Derivation

The relationship between the measured fluorescence ratio and the intracellular calcium concentration is formally described by the Grynkiewicz equation, a foundational model in ratiometric calcium imaging. ionoptix.comresearchgate.netnih.gov

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) ionoptix.com

This equation allows for the conversion of the fluorescence ratio into a precise calcium concentration. The key parameters are defined as follows:

| Parameter | Description | Typical Value |

| [Ca²⁺] | The intracellular free calcium concentration. | |

| Kd | The dissociation constant of the FURA-2 and Ca²⁺ complex. It is sensitive to factors like temperature and pH. thermofisher.com | ~225 nM at 37°C ubitweb.de |

| R | The experimentally measured fluorescence ratio (F₃₄₀/F₃₈₀). | |

| Rmin | The fluorescence ratio in a zero-calcium environment. ionoptix.com | |

| Rmax | The fluorescence ratio in a calcium-saturating environment. ionoptix.com | |

| Sf2 / Sb2 | The ratio of fluorescence intensities at the second excitation wavelength (380 nm) for the calcium-free (f) and calcium-bound (b) forms of FURA-2. ionoptix.com |

Theoretical Considerations for Internal Calibration and Data Normalization

To ensure the accuracy of the calculated [Ca²⁺]i, an in situ calibration is essential to determine the Rmin, Rmax, and Sf2/Sb2 values within the specific experimental context. nih.govphysiology.org This calibration accounts for variations in the cellular environment and the specific imaging instrumentation.

The typical procedure for in situ calibration involves:

Determining Rmin : After recording the experimental data, the cells are exposed to a calcium-free medium that includes a potent calcium chelator, such as EGTA, to establish a zero-calcium state. units.it

Determining Rmax : Subsequently, the cells are treated with a calcium ionophore, like Ionomycin (B1663694), in a high-calcium medium. units.it The ionophore makes the cell membrane permeable to Ca²⁺, allowing the intracellular FURA-2 to become saturated with calcium.

Proper data normalization also requires correcting for background fluorescence. The autofluorescence of the cells and any background from the experimental apparatus should be measured and subtracted from the raw fluorescence values before the ratio is calculated to ensure the most accurate results. jove.com

Iii. Methodological Approaches for Fura 2 Pentapotassium Salt Application in Research

Strategies for Intracellular Delivery

The choice of delivery method for FURA-2 pentapotassium salt is contingent on the cell type, the experimental objectives, and the available equipment. Each technique presents distinct advantages and limitations.

Microinjection is a precise method for introducing this compound salt directly into the cytosol of a single cell. nih.gov This technique utilizes a fine glass micropipette to physically inject a solution of the dye into the target cell.

Pressure microinjection is a commonly employed variation where a controlled pressure pulse is applied to the micropipette to deliver a specific volume of the dye solution. thermofisher.com Typically, a solution with a this compound salt concentration ranging from 3 to 30 mM is prepared in an appropriate intracellular buffer. thermofisher.com The volume injected is usually kept to approximately 1% of the total cell volume to minimize physical stress on the cell. thermofisher.com This method allows for precise control over the initial intracellular dye concentration and is particularly useful for studies on a small number of individual cells.

Table 1: Key Parameters for Microinjection of this compound Salt

| Parameter | Typical Range/Value | Notes |

| Dye Concentration | 3 - 30 mM | Should be optimized for the specific cell type and experimental setup. thermofisher.com |

| Injection Volume | ~1% of cell volume | Minimizes physical damage to the cell. thermofisher.com |

| Advantages | Precise control of intracellular concentration; suitable for single-cell studies. | |

| Disadvantages | Technically demanding; low throughput; can be invasive. |

Scrape loading is a mechanical method for introducing membrane-impermeant molecules like this compound salt into a large population of adherent cells simultaneously. biotium.comadipogen.com The technique involves gently scraping a layer of cultured cells from their substrate in the presence of the dye. This action transiently disrupts the cell membrane, allowing the dye to enter the cytosol.

The protocol typically involves incubating the cell monolayer with a solution containing this compound salt and then using a rubber policeman or a similar tool to scrape the cells. The cells that transiently become permeable reseal their membranes, trapping the dye inside. This method is relatively simple and allows for the loading of many cells at once, making it suitable for population-level studies. biotium.comfishersci.com

In research that combines electrophysiological measurements with fluorescence imaging, this compound salt can be introduced into a single cell through the patch pipette during whole-cell patch-clamp recording. thermofisher.comprotocols.io This method allows for the simultaneous measurement of ion channel activity and intracellular calcium dynamics in the same cell.

For this technique, this compound salt is added to the internal pipette solution at a concentration typically between 50 and 100 µM. thermofisher.com Once the whole-cell configuration is established, the dye diffuses from the pipette into the cell's cytoplasm. researchgate.net This method ensures that the cell being monitored for calcium changes is the same one from which electrophysiological data is being recorded, providing a direct correlation between electrical activity and calcium signaling.

Reversible plasma membrane permeabilization involves the use of chemical agents to create transient pores in the cell membrane, allowing the entry of molecules that are normally excluded. While more commonly associated with the calibration of FURA-2 AM-loaded cells, this principle can be adapted for loading the salt form.

Agents such as digitonin (B1670571) or Triton X-100 can be used at low concentrations to permeabilize the plasma membrane. thermofisher.com Cells are incubated in a solution containing this compound salt and the permeabilizing agent. After a brief period, the agent is washed away, and the cell membranes reseal, entrapping the dye. Careful optimization of the agent's concentration and incubation time is crucial to ensure cell viability.

Electroporation utilizes high-voltage electrical pulses to create transient pores in the cell membrane, a process that can be harnessed to load this compound salt into cells. nih.gov This method can be applied to cells in suspension and offers a rapid and efficient way to load a large number of cells.

Targeted single-cell electroporation has also been developed as a more precise alternative, allowing for the loading of individual cells within a tissue with high efficiency and minimal dye accumulation in the extracellular space. nih.gov This technique has been shown to be a reliable method for reducing the duration and variability of loading while maintaining cell viability, enabling subcellular calcium imaging with an improved signal-to-noise ratio. nih.gov

Calibration Methodologies for Quantitative Calcium Measurement

To convert the fluorescence ratio data obtained from FURA-2 into precise intracellular calcium concentrations, a careful calibration process is essential. ionoptix.com The ratiometric nature of FURA-2 minimizes issues such as uneven dye loading and photobleaching. thermofisher.com The relationship between the fluorescence ratio (R) and the intracellular calcium concentration ([Ca²⁺]ᵢ) is described by the Grynkiewicz equation: ionoptix.comnih.gov

[Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Sբ₂ / Sᵦ₂)

Where:

Kₔ is the dissociation constant of the FURA-2-Ca²⁺ complex. ionoptix.com

R is the ratio of fluorescence intensities at the two excitation wavelengths (typically 340 nm and 380 nm). ionoptix.com

Rₘᵢₙ is the ratio in the absence of calcium. ionoptix.com

Rₘₐₓ is the ratio at saturating calcium concentrations. ionoptix.com

Sբ₂ is the fluorescence intensity at the second excitation wavelength (380 nm) in the absence of calcium. ionoptix.com

Sᵦ₂ is the fluorescence intensity at the second excitation wavelength (380 nm) at saturating calcium concentrations. ionoptix.com

The determination of these calibration constants can be performed using either in vivo or in vitro methods.

In vivo calibration involves determining the calibration parameters within the experimental cells themselves. ionoptix.comuzh.ch This is achieved by manipulating the intracellular calcium concentration to achieve zero and saturating levels. Calcium ionophores, such as ionomycin (B1663694) or 4-bromo A-23187, are used to permeabilize the cell membrane to calcium. thermofisher.comionoptix.com To determine Rₘᵢₙ, cells are exposed to a calcium-free medium containing a calcium chelator like EGTA. For Rₘₐₓ, cells are exposed to a medium with a high concentration of calcium.

In vitro calibration utilizes cell-free solutions with known calcium concentrations to determine the calibration constants. ionoptix.comnih.gov Commercially available calcium calibration buffer kits are often used for this purpose. aatbio.commoleculardevices.com These kits typically contain a series of buffers with precisely controlled free calcium concentrations. aatbio.com The fluorescence of this compound salt is measured in these solutions to generate a standard curve from which Rₘᵢₙ, Rₘₐₓ, and the Kₔ can be determined. aatbio.com It is crucial that the conditions of the in vitro calibration (e.g., pH, ionic strength, and temperature) closely mimic the intracellular environment of the cells being studied. aatbio.com

Table 2: Comparison of Calibration Methodologies

| Feature | In vivo Calibration | In vitro Calibration |

| Principle | Determination of calibration constants within the experimental cells. ionoptix.com | Determination of calibration constants in cell-free solutions of known Ca²⁺ concentrations. ionoptix.com |

| Method | Use of ionophores (e.g., ionomycin) to manipulate intracellular Ca²⁺ levels to zero and saturating conditions. ionoptix.com | Measurement of FURA-2 fluorescence in a series of calibration buffers with defined Ca²⁺ concentrations. aatbio.com |

| Advantages | Accounts for the specific intracellular environment of the cells. | Simpler to perform and more reproducible. ionoptix.com |

| Disadvantages | Can be stressful to the cells; ionophores may have unintended effects. | May not perfectly replicate the intracellular environment, potentially affecting the dye's properties. aatbio.com |

In Vitro Calibration Using Standard Calcium-EGTA Buffer Solutions

In vitro calibration is a fundamental method for determining the fluorescence properties of FURA-2 in a controlled, cell-free environment. oxinst.com This process involves preparing a series of calibration solutions with precisely known free Ca²⁺ concentrations, typically achieved using calcium-EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) buffers. nih.gov The underlying principle is to measure the fluorescence ratio of FURA-2 at minimal (zero Ca²⁺) and saturating Ca²⁺ concentrations to establish the key parameters for the calcium concentration calculation.

The procedure generally involves the following steps:

Preparation of Calibration Buffers: Two primary stock solutions are prepared: a "zero calcium" solution containing a high concentration of EGTA (e.g., 10 mM K₂EGTA) to chelate any contaminating calcium, and a "high calcium" solution with a known concentration of CaCl₂ (e.g., 10 mM CaEGTA). uzh.chthermofisher.com Intermediate calcium concentrations are then created by mixing these two stock solutions in various ratios. uzh.ch The pH of these solutions is critical and should be carefully controlled and matched to the anticipated intracellular pH of the cells under study, as the Ca²⁺ affinity of EGTA is pH-dependent. thermofisher.com

Addition of this compound Salt: A small, constant amount of this compound Salt (typically around 1 µM) is added to each calibration buffer. thermofisher.comionoptix.com

Fluorescence Measurement: The fluorescence intensity of each solution is measured at the two excitation wavelengths (typically 340 nm and 380 nm) while emission is collected at approximately 510 nm. leica-microsystems.com

Determination of Calibration Parameters: From these measurements, the minimum fluorescence ratio (Rmin) from the zero calcium solution and the maximum fluorescence ratio (Rmax) from the saturating calcium solution are determined. ionoptix.com Additionally, the fluorescence intensity at 380 nm excitation in zero (Sf2) and saturating (Sb2) calcium is recorded. ionoptix.com These parameters, along with the dissociation constant (Kd) of FURA-2 for Ca²⁺, are then used in the Grynkiewicz equation to convert experimental fluorescence ratios into absolute calcium concentrations. ionoptix.comleica-microsystems.com

Table 1: Example of In Vitro Calibration Buffer Composition

| Component | Zero Calcium Buffer | High Calcium Buffer |

|---|---|---|

| KCl | 150 mM | 150 mM |

| NaCl | 10 mM | 10 mM |

| MgCl₂ | 3 mM | 3 mM |

| HEPES | 10 mM | 10 mM |

| This compound Salt | 1 µM | 1 µM |

| EGTA | 10 mM | - |

| CaCl₂ | - | 1 mM |

| pH | 7.4 | 7.4 |

This table presents an example formulation for in vitro calibration buffers. ionoptix.com The exact composition may need to be adjusted to mimic the intracellular environment of the specific cell type being studied.

In Situ Calibration in Permeabilized Cells

While in vitro calibration provides fundamental parameters, in situ calibration is often preferred as it accounts for the specific intracellular environment, which can alter the spectral properties of FURA-2. uzh.ch This method involves making the cell membrane permeable to Ca²⁺ and other ions, allowing the equilibration of intracellular and extracellular Ca²⁺ concentrations. nih.gov

Calcium ionophores are lipid-soluble molecules that transport calcium ions across biological membranes, effectively clamping the intracellular Ca²⁺ concentration to that of the extracellular medium. ionoptix.com Ionomycin and 4-Bromo-A23187 are commonly used for this purpose. ionoptix.comnih.gov The process involves first loading the cells with the membrane-permeant form of FURA-2 (FURA-2 AM), which is then cleaved by intracellular esterases to the active, membrane-impermeant this compound salt. abcam.com Subsequently, the cells are exposed to extracellular solutions with known Ca²⁺ concentrations (either zero or saturating) in the presence of an ionophore. ionoptix.com This allows for the determination of Rmin and Rmax under conditions that more closely reflect the intracellular milieu. ionoptix.com

The determination of Rmin and Rmax is a critical step in calibrating the FURA-2 signal.

Rmin (Minimum Ratio): This represents the fluorescence ratio (Intensity at 340 nm / Intensity at 380 nm) in the complete absence of Ca²⁺. nih.gov For in situ calibration, this is achieved by treating the FURA-2-loaded cells with an ionophore in a calcium-free buffer containing a strong calcium chelator like EGTA or BAPTA. ionoptix.comqueens.org

Rmax (Maximum Ratio): This is the fluorescence ratio at a saturating Ca²⁺ concentration. nih.gov It is determined by exposing the ionophore-treated cells to a buffer containing a high concentration of Ca²⁺ (e.g., 1-10 mM CaCl₂). ionoptix.comqueens.org

Once Rmin and Rmax are determined, they are used in the Grynkiewicz equation to calculate the intracellular calcium concentration from the experimentally measured fluorescence ratio (R):

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) ionoptix.com

Where Kd is the dissociation constant of FURA-2 for Ca²⁺, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm in calcium-free and calcium-saturating conditions, respectively. ionoptix.com

Accurate FURA-2 measurements require the subtraction of background fluorescence, which can originate from cellular autofluorescence and light scattering. ionoptix.com Several techniques are employed for this purpose.

Unloaded Cell Fluorescence: One of the simplest methods is to measure the fluorescence from cells that have not been loaded with FURA-2. This value, representing the intrinsic autofluorescence of the cells under the same illumination conditions, can then be subtracted from the fluorescence signals of FURA-2-loaded cells. ionoptix.com

Manganese Quenching: Manganese (Mn²⁺) can enter cells through various pathways, including some calcium channels, and effectively quenches FURA-2 fluorescence. nih.govnih.gov By adding Mn²⁺ to the extracellular medium, often in the presence of an ionophore to facilitate its entry, the intracellular FURA-2 signal can be quenched. ionoptix.comresearchgate.net The remaining fluorescence can be considered the background. ionoptix.com This technique is particularly useful because Mn²⁺ quenches FURA-2 fluorescence at its isosbestic point (around 360 nm), where the fluorescence is independent of the Ca²⁺ concentration, providing a reliable measure of the dye concentration itself. nih.govresearchgate.net

Considerations for Environmental Factors Affecting Dissociation Constant (Kd)

The dissociation constant (Kd) of FURA-2 for Ca²⁺ is not a fixed value and can be significantly influenced by various environmental factors. thermofisher.com The Kd determined in vitro may not accurately reflect its value within the complex intracellular environment. nih.gov Factors that can alter the Kd include:

Temperature: The affinity of FURA-2 for Ca²⁺ is temperature-dependent. nih.govthermofisher.com Calibrations should ideally be performed at the same temperature as the planned experiments.

pH: Intracellular pH can affect the Kd of FURA-2. thermofisher.com It is important to use calibration buffers with a pH that closely matches the cytosolic pH of the cells being studied.

Ionic Strength: The ionic composition of the cytosol can influence the Ca²⁺ binding affinity of the dye. nih.govthermofisher.com

Viscosity: The viscosity of the cytoplasm can differ from that of aqueous calibration solutions, potentially altering the fluorescence properties and apparent Kd of FURA-2. uzh.chthermofisher.com

Protein Binding: Binding of FURA-2 to intracellular proteins can also affect its Ca²⁺ affinity. thermofisher.com

Due to these variables, the Kd is often referred to as an "apparent" Kd, and its in situ determination is crucial for the most accurate [Ca²⁺]i measurements. nih.gov

Table 2: Factors Influencing the Apparent Kd of FURA-2

| Factor | Effect on Kd | Rationale |

|---|---|---|

| Temperature | Varies | Affects the thermodynamics of the binding reaction. nih.govthermofisher.com |

| pH | Varies | Protonation of the chelating groups can alter Ca²⁺ affinity. thermofisher.com |

| Ionic Strength | Varies | Affects the electrostatic interactions involved in Ca²⁺ binding. nih.govthermofisher.com |

| Viscosity | Can alter | Changes the microenvironment of the fluorophore, potentially affecting its quantum yield and lifetime. uzh.chthermofisher.com |

| Protein Binding | Varies | Interaction with cellular components can change the conformation and Ca²⁺ affinity of FURA-2. thermofisher.com |

Instrumentation and Imaging Modalities

The ratiometric nature of FURA-2 requires specific instrumentation capable of rapidly alternating between two excitation wavelengths (typically 340 nm and 380 nm) and detecting the emitted fluorescence (around 510 nm). oxinst.comnih.gov

A typical FURA-2 imaging system consists of:

An Inverted Microscope: This is often preferred for live-cell imaging. nih.gov

A Light Source: Historically, xenon arc lamps combined with filter wheels or monochromators have been used to select the desired excitation wavelengths. nih.govprizmatix.com More recently, high-speed switching LED light sources have become popular due to their stability, longevity, and precise wavelength control. prizmatix.com

Excitation and Emission Filters: A filter cube containing specific excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission filter centered around 510 nm is essential. leica-microsystems.com

A Sensitive Camera: A cooled charge-coupled device (CCD) or scientific complementary metal-oxide-semiconductor (sCMOS) camera is required to detect the low light levels of fluorescence with high temporal and spatial resolution. nih.gov

Control Software: Sophisticated software is needed to synchronize the wavelength switching, image acquisition, and subsequent calculation of the 340/380 ratio for each pixel in the image. nih.gov

Various imaging modalities can be employed with FURA-2, including:

Widefield Fluorescence Microscopy: This is the most common technique, providing two-dimensional images of calcium dynamics across a population of cells. leica-microsystems.com

Confocal Microscopy: While less common for the UV-excitable FURA-2 due to potential phototoxicity and the expense of UV lasers, confocal microscopy can provide optical sectioning for improved spatial resolution and reduced background fluorescence.

Fluorescence Plate Readers: For high-throughput screening applications, microplate readers equipped with injectors can measure FURA-2 fluorescence from cell populations in multi-well plates, allowing for the rapid assessment of responses to various stimuli. nih.gov

The choice of instrumentation and imaging modality depends on the specific research question, the cell type being investigated, and the required temporal and spatial resolution.

Fluorescence Microscopy for Single-Cell and Population Studies

Fluorescence microscopy is a primary technique for visualizing and quantifying the spatiotemporal dynamics of [Ca²⁺]i in individual cells or small cell populations loaded with FURA-2. The ratiometric nature of FURA-2 is particularly advantageous for imaging, as it corrects for variations in dye loading between cells and changes in fluorescence due to photobleaching or leakage over the course of an experiment. nih.gov

Wide-field fluorescence microscopy is a commonly used method for monitoring FURA-2 signals due to its compatibility with the required UV excitation wavelengths. This technique illuminates the entire field of view, allowing for the simultaneous imaging of multiple cells and the capture of rapid changes in calcium levels. Researchers have utilized this approach to study complex calcium signaling patterns, such as oscillations and waves.

In a notable study, wide-field microscopy was used to investigate agonist-induced [Ca²⁺]i oscillations in isolated rat pancreatic acinar cells. By capturing fluorescence images at 340 nm and 380 nm excitation, researchers could observe distinct spatiotemporal patterns of calcium signaling. Low concentrations of agonists like cholecystokinin (B1591339) (CCK) or acetylcholine (B1216132) (ACh) were found to evoke repetitive, short-lasting Ca²⁺ spikes localized to the secretory pole region of the cell. nih.govresearchgate.net These localized signals preceded longer-lasting calcium transients that spread throughout the entire cell, demonstrating the high sensitivity of the secretory pole to calcium-mobilizing messengers. nih.gov

| Cell Type | Agonist (Concentration) | Observed [Ca²⁺]i Response | Research Focus |

| Rat Pancreatic Acinar Cells | Cholecystokinin (CCK) (10 pM) | Repetitive, short-lasting Ca²⁺ spikes in the secretory pole, followed by global Ca²⁺ transients. nih.govresearchgate.net | Spatiotemporal dynamics of agonist-specific Ca²⁺ oscillation patterns. nih.gov |

| Rat Pancreatic Acinar Cells | Acetylcholine (ACh) (100 nM) | Localized Ca²⁺ spikes confined to the secretory pole region. researchgate.net | Delineating the initiation site and propagation of intracellular calcium signals. nih.gov |

| A7r5 Vascular Smooth Muscle Cells | Serotonin (5-HT) (1 µM) | Transients initiated at the cell periphery, peaking at an average of 1083 nM in the non-nuclear cytoplasm within 18-24 s. nih.gov | Subcellular regulation and spatial distribution of Ca²⁺ transients in response to vasoconstrictors. nih.gov |

Confocal laser scanning microscopy offers improved spatial resolution and optical sectioning compared to wide-field techniques, enabling the detailed visualization of subcellular calcium dynamics. While many confocal systems are not equipped with the UV lasers necessary for FURA-2's dual-excitation spectrum, specialized setups allow for its use. nih.gov This method is particularly valuable for resolving [Ca²⁺]i changes within specific organelles or subcellular compartments and for imaging cells within intact tissues.

Research employing confocal microscopy on acute pancreas tissue slices has provided insights into intercellular signaling. In these studies, loading acinar cells with a calcium indicator allowed for the characterization of responses to secretagogues like acetylcholine and cerulein. The findings showed that while calcium oscillations were well-synchronized within a single acinus (a cluster of cells), the activity was not synchronized between different acini. Furthermore, the frequency and duration of these oscillations were found to be dependent on the concentration of the stimulating agonist, highlighting the complex regulation of tissue-level responses. plos.org

| Cell/Tissue Type | Agonist (Concentration) | Observed [Ca²⁺]i Response | Research Focus |

| Mouse Pancreatic Acinar Cells (in tissue slice) | Acetylcholine (ACh) (5-1000 nM) | Concentration-dependent increase in the frequency and duration of [Ca²⁺]i oscillations. Activity is synchronized within an acinus but not between acini. plos.org | Characterization of intra- and inter-cellular Ca²⁺ signaling in a conserved tissue setting. plos.org |

| Mouse Pancreatic Acinar Cells (in tissue slice) | Cerulein (10-100 pM) | Dose-dependent increase in oscillatory activity; a biphasic increase in basal [Ca²⁺]i was observed at 1000 pM. plos.org | Comparison of acinar cell responses to different secretagogues. plos.org |

Flow Cytometry for Cellular Population Analysis

Flow cytometry allows for the rapid analysis of FURA-2 fluorescence in thousands of individual cells within a heterogeneous population. This high-throughput technique is ideal for quantifying the proportion of cells responding to a stimulus and for characterizing the magnitude of the calcium response across different cell subsets. Cells in suspension are loaded with FURA-2 and passed single-file through laser beams that excite the dye at 340 nm and 380 nm. The resulting emission at ~510 nm is collected, and the 340/380 ratio is calculated for each cell.

This ratiometric approach in flow cytometry is powerful for dissecting complex cellular responses. For example, it can be used to identify specific subpopulations of cells, such as lymphocytes, that are activated by a particular agonist. By co-staining with fluorescently labeled antibodies against cell surface markers, researchers can gate on specific cell types and analyze their unique calcium flux profiles. While the principles are well-established, specific ratiometric analysis of FURA-2 by flow cytometry is less commonly detailed in literature compared to combinations like Fluo-3 and Fura Red. biotium.complos.orgresearchgate.net The technique allows for the robust detection of calcium flux in minority cell populations that might be missed in bulk population assays. plos.org

Fluorimetry with Plate Readers for High-Throughput Screening (Methodological Considerations)

Fluorimetric plate readers are essential tools for high-throughput screening (HTS) of compounds that modulate intracellular calcium signaling, particularly in the context of drug discovery for G protein-coupled receptors (GPCRs) and ion channels. biotium.com This method involves culturing cells in multi-well plates (e.g., 96- or 384-well formats), loading them with a FURA-2 indicator, and using an automated plate reader to measure the ratiometric fluorescence signal before and after the addition of test compounds.

Specialized plate readers, such as the FlexStation or FLIPR® (Fluorometric Imaging Plate Reader) systems, are equipped with integrated fluidics to dispense reagents and can rapidly switch between the 340 nm and 380 nm excitation wavelengths required for FURA-2. moleculardevices.commoleculardevices.com This allows for real-time kinetic measurements of calcium mobilization across many samples simultaneously.

Methodological Considerations:

Dye Loading and Retention: Optimal loading conditions (dye concentration, time, temperature) can vary between cell types and should be empirically determined. In some cell lines, organic anion transporters may actively extrude the dye, leading to signal loss. The use of an anion transport inhibitor, such as probenecid (B1678239), can improve intracellular dye retention. biotium.com

Autofluorescence: Compound autofluorescence can interfere with assay results. The ratiometric nature of FURA-2 helps to mitigate this, and the use of UV excitation wavelengths can avoid interference from compounds that fluoresce at the more common 488 nm wavelength. moleculardevices.com

Signal Window and Robustness: The assay's performance is often evaluated using the Z'-factor, a statistical measure of the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. moleculardevices.com The ratiometric measurement of FURA-2 often leads to more robust assays with higher Z' factors compared to single-wavelength dyes, as it normalizes for variations in cell number and dye loading. moleculardevices.com

Research on human platelets using a FlexStation 3 reader demonstrated the utility of this approach for determining the potency of various agonists. By measuring the calcium response to a range of concentrations, precise EC₅₀ values (the concentration of an agonist that gives half of the maximal response) were determined.

| Cell Type | Instrument | Agonist | Measured Parameter (Result) | Research Application |

| Human Platelets | FlexStation 3 | ADP | EC₅₀: 0.28 µM | Development of a microplate format assay for rapid and reliable measurement of agonist potency. moleculardevices.com |

| Human Platelets | FlexStation 3 | U46619 (Thromboxane A2 mimetic) | EC₅₀: 0.21 µM | Screening of novel anti-thrombotic drugs by assessing their impact on Ca²⁺ mobilization. moleculardevices.com |

| Human Platelets | FlexStation 3 | CRP-XL (Collagen-related peptide) | EC₅₀: 0.04 µg/mL | High-throughput functional testing of platelet activation pathways. moleculardevices.com |

| 1321N1 Astrocytoma Cells | Tecan Infinite M200® | ATP (100 µM) | Peak F340/F380 ratio increase | Screening for agonists of Gq protein-coupled receptors. nih.govresearchgate.net |

Iv. Advanced Research Applications of Fura 2 Pentapotassium Salt

Elucidating Calcium Dynamics in Diverse Cellular Systems

The utility of FURA-2 Pentapotassium Salt extends across a vast spectrum of biological research, providing critical insights into the role of Ca²⁺ in fundamental cellular processes.

In neuroscience, this compound Salt has been instrumental in dissecting the complex relationship between Ca²⁺ dynamics and neuronal function. Researchers load the indicator directly into neurons, often via patch pipettes, to study Ca²⁺ transients associated with synaptic activity. nih.govphysiology.org This method allows for the direct measurement of intracellular Ca²⁺ changes at specific locations, such as presynaptic boutons, which are crucial for neurotransmitter release. nih.gov

Studies have utilized this compound Salt to investigate how different stimuli modulate Ca²⁺ levels and, consequently, synaptic efficacy. For instance, research on snail interneurons used the salt to demonstrate that dopamine (B1211576) inhibits Ca²⁺ influx during neuronal activity. tandfonline.com In other experiments, loading individual neurons with this compound Salt helped confirm that differences in the time course of neurotransmitter release are related to the differential ability of certain agents to raise intraterminal Ca²⁺ levels. nih.gov Furthermore, this indicator has been employed to explore the mechanisms of Ca²⁺-induced Ca²⁺ release (CICR) in sympathetic neurons, a process vital for neuronal signaling. rupress.org

| Research Area | Key Findings with this compound Salt | Cellular Model |

| Synaptic Transmission | Dopamine inhibits activity-evoked Ca²⁺ influx in presynaptic terminals. tandfonline.com | Lymnaea stagnalis VD4 interneurons |

| Neurotransmitter Release | Differential release time courses are linked to variations in intraterminal Ca²⁺ elevation. nih.gov | Cultured hippocampal neurons |

| Calcium-Induced Calcium Release | The rate of rise of trigger Ca²⁺ is critical for initiating CICR phenomena. rupress.org | Rat sympathetic neurons |

| Phasic and Tonic Synapses | Differences in transmitter release are correlated with distinct patterns of Ca²⁺ entry at active zones. jneurosci.org | Crayfish nerve terminals |

The process of excitation-contraction (E-C) coupling in cardiac myocytes, which links electrical stimulation to mechanical contraction, is fundamentally dependent on Ca²⁺. This compound Salt is microinjected into cardiac muscle preparations, such as trabeculae, to monitor the Ca²⁺ transients that drive the heartbeat. ahajournals.orgoup.comoup.com This technique has been pivotal in understanding both normal cardiac function and the pathophysiology of heart failure.

Research using this method has revealed that in heart failure, diastolic intracellular Ca²⁺ levels are often elevated, while the amplitude of Ca²⁺ transients is reduced and their decay is slowed. ahajournals.org Studies have also employed this compound Salt to investigate how spatial non-uniformities in E-C coupling can lead to arrhythmogenic events by enhancing delayed afterdepolarizations. oup.comoup.com Furthermore, experiments have explored the direct effects of various compounds on FURA-2 fluorescence to ensure the accuracy of Ca²⁺ measurements in the presence of pharmacological agents. physiology.org

| Research Focus | Key Findings with this compound Salt | Experimental Model |

| Heart Failure Pathophysiology | Revealed elevated diastolic Ca²⁺ and blunted Ca²⁺ transients in failing heart muscle. ahajournals.org | SHHF rat model of heart failure |

| Arrhythmia Mechanisms | Demonstrated that non-uniform E-C coupling can enhance delayed afterdepolarizations. oup.comoup.com | Rat ventricular trabeculae |

| Detubulation Effects | Showed that disruption of T-tubules uncouples Ca²⁺ entry from Ca²⁺ release, altering E-C coupling. physiology.org | Rat ventricular myocytes |

In pancreatic acinar cells, Ca²⁺ signals are the primary trigger for the secretion of digestive enzymes. This compound Salt, often used in conjunction with its AM ester form, helps to elucidate the complex spatial and temporal patterns of Ca²⁺ signaling that govern this process. physiology.orgnih.govphysiology.org The salt form is particularly useful for in vitro calibration and for combined patch-clamp and fluorescence studies to correlate ion channel activity with Ca²⁺ dynamics. nih.govnih.gov

Studies have used this approach to show that activation of cell volume-sensitive chloride currents in cultured pancreatic acinar cells does not depend on a rise in cytosolic Ca²⁺. nih.gov Other research has investigated the role of signaling pathways, such as the one involving phosphatidylinositol 3-kinase (PI3-kinase), in modulating Ca²⁺ signals induced by secretagogues like cholecystokinin (B1591339) (CCK). physiology.org These experiments have helped to build a detailed model of how Ca²⁺ signals are initiated, propagated, and terminated to control exocytosis in these cells. pancreapedia.org

| Research Area | Key Findings with this compound Salt | Cellular Model |

| Ion Channel Regulation | Activation of volume-sensitive Cl⁻ currents is independent of cytosolic Ca²⁺ signals. nih.gov | Cultured rat pancreatic acinar cells |

| Signal Transduction | PI3-kinase regulates agonist-induced Ca²⁺ signals by affecting SERCA pump activity. physiology.org | Rat pancreatic acini |

| Fluorescence Interference | Characterized the interference of compounds like resveratrol (B1683913) with FURA-2 fluorescence for accurate Ca²⁺ measurement. nih.gov | AR42J cell line |

Calcium signaling is integral to macrophage functions, including phagocytosis, chemotaxis, and cytokine production. This compound Salt has been used to study Ca²⁺ homeostasis in these immune cells. nih.govsemanticscholar.org A key challenge in using FURA-2 in macrophages is its tendency to be sequestered into intracellular vacuoles and secreted from the cell, which can compromise the accuracy of cytosolic Ca²⁺ measurements. nih.gov

Research has shown that loading macrophages with this compound Salt via reversible plasma membrane permeabilization still results in this sequestration and secretion. nih.gov Critically, these studies identified probenecid (B1678239), an organic anion transport blocker, as an effective agent to prevent the dye's clearance from the cytoplasm, thereby improving the reliability of Ca²⁺ measurements in macrophages and potentially other cell types. biotium.comnih.gov This methodological refinement has enabled more accurate investigations into processes like frustrated phagocytosis, where sustained Ca²⁺ oscillations are observed. semanticscholar.org

| Research Focus | Key Findings with this compound Salt | Cellular Model |

| Dye Sequestration | Macrophages actively sequester and secrete FURA-2 via an organic anion transport system. nih.gov | J774.2 macrophage cell line |

| Methodological Improvement | Probenecid blocks FURA-2 clearance, improving the accuracy of Ca²⁺ measurements. nih.gov | J774.2 macrophage cell line |

| Phagocytosis | A rise and subsequent oscillations in cytosolic Ca²⁺ precede and accompany macrophage spreading on immune complexes. semanticscholar.org | Thioglycollate-elicited mouse peritoneal macrophages |

| T-cell Signaling | Revealed differences in Ca²⁺ clearance and KCa channel activity between Th1 and Th2 lymphocytes. aai.org | Murine Th1 and Th2 clones |

While challenging due to the plant cell wall, measuring Ca²⁺ dynamics is crucial for understanding plant responses to environmental stimuli. This compound Salt, loaded via microinjection, has been applied to study Ca²⁺ transients in plant cells. For example, in large Characean algal cells, pressure loading of FURA-2 has been developed as a method to investigate Ca²⁺ signals during events like action potentials. oup.com These studies highlight the adaptation of standard physiological techniques to the unique challenges posed by plant systems, enabling the exploration of Ca²⁺'s role in plant signaling pathways.

Alterations in Ca²⁺ homeostasis are a hallmark of cellular aging. This compound Salt is used in studies of aging to quantify age-related changes in Ca²⁺ signaling. By loading the indicator into neurons from young and aged animals via patch pipette, researchers can precisely compare Ca²⁺ dynamics. physiology.org

One significant finding from such studies is that while Ca²⁺ influx may not change or may even increase with age, the resulting intracellular Ca²⁺ transients are often blunted in aged neurons. physiology.orgphysiology.org This suggests an age-related increase in the capacity of intracellular Ca²⁺ buffering systems. For example, studies in basal forebrain neurons have demonstrated significantly greater Ca²⁺ buffering in aged neurons compared to young ones. physiology.org Similarly, research on sympathetic ganglion cells has used FURA-2 to investigate how the refilling of intracellular Ca²⁺ stores is altered during the aging process. physiology.orgnih.gov

| Research Area | Key Findings with this compound Salt | Cellular Model |

| Neuronal Aging | Ca²⁺ buffering capacity is significantly increased in aged basal forebrain neurons. physiology.org | MS/nDB neurons from young and aged rats |

| Sympathetic Neuron Aging | The refilling of caffeine-sensitive Ca²⁺ stores is altered with advancing age. physiology.orgnih.gov | Superior cervical ganglion (SCG) cells from rats of different ages |

Investigation of Receptor-Mediated Calcium Mobilization

A primary application of this compound Salt is the detailed investigation of intracellular calcium mobilization following the activation of cell surface receptors. biotium.combioscience.co.uk This process is a critical signaling mechanism in numerous cell types. When a ligand binds to its receptor, it can trigger a cascade of events leading to either the release of calcium from intracellular stores, such as the endoplasmic reticulum, or the influx of calcium from the extracellular environment through plasma membrane channels. FURA-2 allows researchers to monitor these changes in [Ca²⁺]i with high temporal resolution, providing insights into the signaling pathways initiated by receptor activation.

For instance, studies in human platelets have utilized FURA-2 to dissect the kinetics of calcium entry and release stimulated by agonists like ADP and thrombin. nih.gov Research on macrophage-like cell lines has employed FURA-2 to measure the increase in [Ca²⁺]i that occurs upon ligation of Fc receptors, a key event in phagocytosis. semanticscholar.org These studies demonstrate that the rise in calcium is primarily due to release from intracellular stores. semanticscholar.org Similarly, in the nervous system, FURA-2 has been used to observe [Ca²⁺]i increases in leech glial cells following the application of glutamate (B1630785), revealing the contribution of both ionotropic receptor-mediated influx and metabotropic receptor-mediated release. biologists.com

G Protein-Coupled Receptors (GPCRs) represent a vast family of transmembrane receptors that initiate intracellular signaling cascades upon binding a diverse array of extracellular ligands. nih.govkhanacademy.org A significant number of these pathways converge on the mobilization of intracellular calcium. biotium.comchemodex.combioscience.co.uk this compound Salt is an essential tool for elucidating the mechanisms of GPCR activation and subsequent calcium signaling.

Activation of certain GPCRs leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. FURA-2 allows for the precise measurement of this released calcium. Research on metabotropic glutamate receptors (mGluRs), a class of GPCRs, in leech glial cells showed that their activation leads to Ca²⁺ release from intracellular stores, a response that could be tracked using FURA-2. biologists.com Another example comes from studies of pancreatic β-cells, where FURA-2 imaging revealed that the insulinotropic hormone glucagon-like peptide-1 (GLP-1), acting through its GPCR, potentiates glucose-stimulated insulin (B600854) secretion by mobilizing ryanodine-sensitive intracellular Ca²⁺ stores. nih.gov

The table below summarizes key findings from research using FURA-2 to study GPCR-mediated calcium mobilization.

Table 1: FURA-2 in GPCR Activation Studies| Cell Type | GPCR Studied | Agonist | Key Finding Measured with FURA-2 | Reference(s) |

|---|---|---|---|---|

| Leech Glial Cells | Metabotropic Glutamate Receptor (mGluR) | Glutamate | Activation causes Ca²⁺ release from intracellular stores. | biologists.com |

| Human Platelets | Thrombin Receptor (PAR1) | Thrombin | Stimulation leads to Ca²⁺ release from internal stores followed by sustained entry. | nih.gov |

| Pancreatic β-Cells | GLP-1 Receptor | GLP-1 | Facilitates Ca²⁺-induced Ca²⁺ release from ryanodine-sensitive stores. | nih.gov |

| J774 Macrophage-like cells | Fc Receptors | Aggregated IgG | Receptor ligation causes a rise in [Ca²⁺]i mainly from intracellular stores. | semanticscholar.org |

Beyond GPCRs, this compound Salt is instrumental in studying calcium influx through ion channels, particularly ligand-gated and voltage-gated calcium channels. biotium.comchemodex.com These channels are critical for rapid signaling events in excitable cells like neurons and muscle cells, as well as in non-excitable cells.

Ligand-gated channels open in response to the binding of a specific molecule, and if permeable to calcium, their activation leads to a direct influx of Ca²⁺ from the extracellular space. FURA-2 has been used to quantify the fractional calcium current (the proportion of the total ionic current carried by Ca²⁺) through specific channels. For example, in studies of the human N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, FURA-2 imaging was combined with electrophysiology to precisely measure Ca²⁺ entry. nih.gov This approach allows researchers to discriminate between the Ca²⁺ permeability of different receptor subtypes or under various modulatory conditions. nih.gov

Voltage-gated calcium channels (VGCCs), which open in response to changes in membrane potential, are another major focus of FURA-2-based research. In studies of sympathetic neurons, FURA-2 was used to monitor the Ca²⁺ transients resulting from depolarization-induced opening of VGCCs, providing insights into the mechanisms of Ca²⁺-induced Ca²⁺ release (CICR). rupress.org Furthermore, FURA-2 has been applied to investigate the modulation of these channels, such as the finding in insulin-producing β-cells that activation of the calcium-sensing receptor by L-histidine inhibits the activity of L-type voltage-dependent calcium channels, a process monitored by the resulting decrease in [Ca²⁺]i. science.gov

Integration with Complementary Research Techniques

The power of this compound Salt is significantly amplified when it is integrated with other advanced research methodologies. This combinatorial approach allows for a more comprehensive understanding of cellular processes by correlating calcium dynamics with other physiological events.

One of the most powerful combinations is the simultaneous recording of cellular electrical activity with patch-clamp techniques and [Ca²⁺]i imaging with FURA-2. ahajournals.org In this setup, the this compound Salt is typically included in the solution filling the patch pipette and allowed to diffuse into the cell. biologists.comnih.govqueens.org This dual approach enables a direct correlation between membrane potential changes or specific ion currents and the resulting fluctuations in intracellular calcium.

This technique has been pivotal in numerous discoveries. For example, by combining whole-cell recordings with FURA-2 imaging, researchers have been able to:

Measure the precise fraction of current carried by Ca²⁺ through NMDA receptors in HEK293T cells. nih.gov

Correlate membrane potential shifts with [Ca²⁺]i increases in leech glial cells stimulated by glutamate. biologists.com

Investigate how second messengers modulate calcium influx and membrane currents in rat mast cells. queens.org

Simultaneously measure cytosolic and mitochondrial Ca²⁺ transients while recording membrane currents in smooth muscle cells, revealing feedback mechanisms for ATP supply. thermofisher.com

Analyze the detailed Ca²⁺ handling properties of neurons by combining perforated patch-clamp recordings with the "added buffer" approach using FURA-2. biorxiv.org

Table 2: Examples of Simultaneous FURA-2 Imaging and Electrophysiology

| Research Area | Cell Type | Technique | Key Insight | Reference(s) |

|---|---|---|---|---|

| Ion Channel Permeability | HEK293T Cells | Whole-cell patch-clamp & FURA-2 imaging | Quantification of fractional Ca²⁺ current through NMDA receptors. | nih.gov |

| Glial Cell Signaling | Leech Neuropile Glial Cells | Microelectrode recording & FURA-2 injection | Correlation of glutamate-induced membrane potential shifts and [Ca²⁺]i increases. | biologists.com |

| Second Messenger Signaling | Rat Peritoneal Mast Cells | Whole-cell patch-clamp & FURA-2 imaging | Investigation of molecular mechanisms underlying second messenger-mediated Ca²⁺ signals. | queens.org |

| Organelle Ca²⁺ Dynamics | Pulmonary Artery Smooth Muscle Cells | Patch-clamp & dual imaging (FURA-2 and Rhod-2) | Simultaneous measurement of cytosolic and mitochondrial Ca²⁺ transients following ATP application. | thermofisher.com |

To study the precise temporal dynamics of calcium signaling, FURA-2 imaging is often combined with the use of "caged" compounds. These are inert molecules that, upon exposure to a flash of UV light, rapidly release a biologically active substance. nih.gov This technique, known as flash photolysis, provides exquisite temporal and spatial control over the initiation of a signaling event.

By loading a cell with both FURA-2 and a caged version of a second messenger like IP₃ or Ca²⁺ itself, researchers can trigger a rapid, localized increase in the concentration of the active molecule and immediately observe the downstream consequences on [Ca²⁺]i. physiology.org For instance, studies have used flash photolysis of caged IP₃ while measuring calcium with FURA-2 to confirm that the resulting [Ca²⁺]i transient was due to release from intracellular stores. physiology.org

This approach has also been used to investigate the role of background or resting [Ca²⁺]i on synaptic transmission. In leech heart interneurons, researchers used caged Ca²⁺ (NP-EGTA) and a caged Ca²⁺ chelator (Diazo-2) in combination with FURA-2 to precisely manipulate and monitor presynaptic [Ca²⁺]i levels and observe the effect on synaptic strength. jneurosci.orgjneurosci.org More advanced systems utilize spatial light modulators to achieve two-photon uncaging of neuromodulators at multiple precise locations while simultaneously imaging the resulting neuronal calcium activity with FURA-2. conicet.gov.ar

Intracellular calcium signals are often not uniform throughout the cytosol but are organized into spatially restricted, transient microdomains. These localized signals are critical for the specificity of cellular responses. While standard cytosolic FURA-2 provides an average measure of [Ca²⁺]i across the cell, its use in high-speed, high-resolution imaging can reveal these spatial heterogeneities.

Furthermore, modified versions of FURA-2 have been developed to specifically target and report from these microdomains. For example, C18-Fura-2, a lipid-modified version, localizes to the plasma membrane. Studies using this probe have shown that it can report much faster initial rises in [Ca²⁺] in response to membrane depolarization compared to cytosolic FURA-2. researchgate.net This indicates its proximity to the sites of Ca²⁺ influx and its utility in detecting near-membrane Ca²⁺ dynamics that would be obscured or averaged out by cytosolic indicators. researchgate.net The analysis of phenomena like Ca²⁺-induced Ca²⁺ release (CICR) in sympathetic neurons, which relies on the interplay between Ca²⁺ influx and release from nearby stores, also benefits greatly from the ability of FURA-2 to resolve localized Ca²⁺ transients. rupress.org The development of such tools and techniques is crucial for understanding how cells use spatial organization to encode information in their calcium signals.

Probing Intracellular Compartmental Calcium

The ability to measure Ca²⁺ concentrations in different cellular compartments is crucial for understanding the complex spatiotemporal dynamics of calcium signaling. This compound Salt has been instrumental in dissecting these compartmentalized Ca²⁺ changes.

This compound Salt is a standard for quantitative measurements of cytosolic Ca²⁺. sigmaaldrich.com Researchers can monitor dynamic changes in cytosolic free calcium in intact living cells, although care must be taken to account for potential issues like dye sequestration in organelles and leakage from the cell. nih.gov

One of the key applications is in studying Ca²⁺ mobilization following the activation of G protein-coupled receptors (GPCRs) and calcium channels. biotium.combioscience.co.uk For instance, in pancreatic acinar cells, FURA-2 has been used to measure cytosolic Ca²⁺ changes in response to various stimuli. pancreapedia.org Studies in human and bovine lens epithelial cells have utilized FURA-2 to determine resting cytosolic Ca²⁺ levels, which were found to be around 216-235 nM, and to investigate the effects of agents that modulate calcium stores. arvojournals.org

Interactive Table: Cytosolic Ca²⁺ Response to Thapsigargin in Xenopus Oocytes

The following table illustrates the change in cytosolic calcium concentration in a Xenopus oocyte upon application of thapsigargin, an inhibitor of the endoplasmic reticulum Ca²⁺-ATPase. nih.gov

| Parameter | Value |

| Cell Type | Xenopus Oocyte |

| Stimulus | 2 µM Thapsigargin |

| Resting [Ca²⁺]c | 70 nM |

| Peak [Ca²⁺]c | 190 nM |

| Time to Peak | ~150 seconds |

| Time to Return to Baseline | ~400 seconds |

This data demonstrates a typical transient increase in cytosolic calcium upon inhibition of ER calcium uptake, as measured by FURA-2.

Mitochondria play a significant role in buffering cytosolic Ca²⁺ and are involved in various cellular processes, including energy metabolism and apoptosis. Measuring mitochondrial Ca²⁺ ([Ca²⁺]m) is essential for understanding these functions. While challenging, FURA-2 has been adapted for this purpose.

A novel technique involves loading isolated rat heart mitochondria with a form of FURA-2 and then injecting them into Xenopus oocytes. nih.gov This allows for the quantitative measurement of [Ca²⁺]m without significant interference from cytosolic FURA-2 signals. nih.gov These studies have shown that at a resting cytosolic Ca²⁺ concentration of about 82 nM, the mitochondrial Ca²⁺ concentration is approximately 116 nM. nih.gov

Further research has investigated how mitochondrial Ca²⁺ uptake modulates cytosolic Ca²⁺ transients. In presynaptic terminals of bullfrog sympathetic ganglia, the mitochondrial uncoupler CCCP was used in conjunction with FURA-2 to show that mitochondrial Ca²⁺ uptake is frequency-dependent, with a more substantial role at lower stimulation frequencies. physiology.org

Interactive Table: Mitochondrial Ca²⁺ Response to Thapsigargin-Induced Cytosolic Ca²⁺ Increase

This table details the response of FURA-2-loaded rat heart mitochondria (injected into a Xenopus oocyte) to an increase in cytosolic Ca²⁺ induced by thapsigargin. nih.gov

| Parameter | Value |

| Organelle | Rat Heart Mitochondria |

| Stimulus | 2 µM Thapsigargin (inducing cytosolic Ca²⁺ rise) |

| Basal [Ca²⁺]m | 116 ± 20 nM |

| Peak [Ca²⁺]m | 232 ± 32 nM |

| Time to Peak | 280 ± 32 seconds |

This data indicates that mitochondria take up calcium from the cytosol when cytosolic levels rise, and the subsequent release of this calcium is slower than the cytosolic clearance. nih.gov

The endoplasmic reticulum (ER) is a major intracellular Ca²⁺ store, and the release of Ca²⁺ from the ER is a critical step in many signaling pathways. FURA-2 is widely used to monitor this release by measuring the consequent rise in cytosolic Ca²⁺.

For example, the effects of thapsigargin, which inhibits the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), have been extensively studied using FURA-2. arvojournals.org Thapsigargin induces a sustained increase in cytosolic Ca²⁺ by blocking its reuptake into the ER, leading to a passive leak of Ca²⁺ from the store. arvojournals.orgnih.gov

Another area of investigation is calcium-induced calcium release (CICR), where a small initial influx of Ca²⁺ triggers a larger release from the ER through ryanodine (B192298) receptors (RyRs). nih.gov Studies using FURA-2 in sympathetic neurons have helped to characterize the dynamics of caffeine-induced Ca²⁺ release, distinguishing between transient and persistent release components. rupress.org However, it is worth noting that some studies suggest FURA-2 itself can sometimes interfere with the CICR process, potentially by buffering Ca²⁺ near the release channels. nih.gov

Interactive Table: Agonist-Induced Calcium Release from the Endoplasmic Reticulum

This table provides examples of compounds used to study ER calcium release and their effects as measured by changes in cytosolic Ca²⁺ with FURA-2.

| Compound | Mechanism of Action | Observed Effect on Cytosolic Ca²⁺ | Reference |

| Thapsigargin | Inhibits SERCA pumps, preventing Ca²⁺ reuptake into the ER. | Transient increase in cytosolic Ca²⁺ as it leaks from the ER. | arvojournals.orgnih.gov |

| Caffeine | Activates ryanodine receptors (RyRs), causing Ca²⁺ release from the ER. | Increase in cytosolic Ca²⁺, revealing CICR. | nih.govrupress.org |

| W7 | A calmodulin antagonist that can affect plasma membrane Ca²⁺-ATPase. | In lens cells, causes an increase in cytosolic Ca²⁺ in the presence of external calcium. | arvojournals.org |

V. Methodological Challenges and Artifact Management in Fura 2 Pentapotassium Salt Research

Intracellular Compartmentalization and Sequestration Artifacts

Once loaded into cells, FURA-2 can be sequestered into various intracellular organelles. nih.govnih.gov Studies have shown that the dye can accumulate in compartments such as mitochondria and other intracellular vacuoles. nih.govnih.gov This sequestration can result in a non-homogeneous distribution of the dye, with fluorescence appearing spotty or filamentous, resembling the shapes of these organelles. nih.gov Such compartmentalization is a time-dependent process and can be influenced by temperature. thermofisher.com The accumulation of FURA-2 in these organelles is problematic because the calcium concentration within these compartments can differ significantly from that in the cytosol. This can lead to the generation of apparent, but not real, cytosolic calcium gradients, complicating the interpretation of localized calcium signals. nih.gov

To circumvent the issue of organelle sequestration, several methodological strategies have been developed. One effective approach is to manipulate the temperature during the dye loading process. nih.gov Loading cells with FURA-2 at lower temperatures or implementing a pre-chill at 4°C can help prevent the sequestration of the dye into intracellular organelles. nih.gov By reducing the temperature, the metabolic processes that may be involved in the transport and sequestration of FURA-2 into these compartments are slowed down. Performing experiments at temperatures lower than the physiological 37°C, for instance between 15-33°C, has also been shown to help remedy inaccuracies caused by these artifacts. nih.gov

| Strategy | Description | Outcome |

| Temperature Control | Loading cells with FURA-2 at temperatures lower than physiological (e.g., room temperature). | Reduces the rate of metabolic processes that contribute to the transport of FURA-2 into organelles. |

| Pre-chill | Chilling the cells at 4°C before the dye loading procedure. | Helps in preventing the subsequent sequestration of the dye into intracellular compartments. |

Dye Efflux and Retention Issues

Another major concern in FURA-2 research is the loss of the indicator from the cytoplasm over the course of an experiment. thermofisher.com This can occur through both active transport mechanisms and passive leakage, leading to a gradual decrease in the fluorescent signal and potential inaccuracies in ratiometric measurements if not accounted for.

The anionic form of FURA-2 can be actively extruded from the cell by organic anion transporters present in the cell membrane. nih.govbiotium.com This transport system is a significant contributor to the clearance of FURA-2 from the cytoplasm in various cell types, including macrophages. nih.govnih.gov The rate of this active efflux can increase with temperature and may vary between different cell types, leading to variable retention times of the dye, which can range from a few minutes to hours. biotium.combiotium.com

To address the issue of active transport, inhibitors of organic anion transporters are commonly used. Probenecid (B1678239) is a well-established blocker of these transporters and is frequently used to prevent the extrusion of FURA-2 from cells. nih.govnih.govnih.gov By inhibiting these transporters, probenecid enhances the cellular retention of the dye, leading to a more stable fluorescent signal over time. nih.govaatbio.com The use of probenecid has been shown to be effective in preventing both the secretion and intracellular sequestration of FURA-2 in several cell types. nih.govnih.gov

| Compound | Mechanism of Action | Effect on FURA-2 |

| Probenecid | Inhibitor of organic anion transporters. | Blocks the active efflux of FURA-2 from the cytoplasm, thereby increasing its intracellular retention. nih.govnih.gov |

| Sulfinpyrazone | Anion transport inhibitor. | Also shown to block FURA-2 sequestration and secretion. nih.gov |

Photodegradation and Photobleaching Effects

Photobleaching, the photochemical alteration of a fluorophore that renders it non-fluorescent, is a significant concern in Fura-2 research. wikipedia.org Exposure to excitation light, particularly UV wavelengths, can lead to irreversible damage to the Fura-2 molecule, compromising the integrity of calcium measurements. wikipedia.orgphysiology.org While the ratiometric nature of Fura-2 is designed to compensate for some artifacts like uneven dye loading or leakage, it does not fully correct for the complex effects of photodegradation. abcam.comamerigoscientific.comaatbio.comthermofisher.comthermofisher.comoxinst.com

Contrary to early assumptions, photobleaching does not simply result in a non-fluorescent product; it actively alters the spectral properties of the remaining Fura-2. physiology.org Studies have demonstrated that upon exposure to excitation light, the excitation spectra of Fura-2 solutions undergo significant changes. physiology.orgnih.gov This alteration means that the fundamental assumption of ratiometric calcium calculation—that the only fluorescent species present are the calcium-bound and calcium-free forms of Fura-2—is violated. physiology.org Even a minor loss of total fluorescence intensity, as little as 8%, can be sufficient to introduce substantial errors in the calculated calcium concentration. physiology.org This phototransformation complicates data interpretation, as the changes in fluorescence ratio may not accurately reflect the true intracellular calcium dynamics. nih.gov

A critical consequence of Fura-2 photobleaching is the formation of fluorescent intermediates that are not sensitive to calcium in the same concentration range as the parent dye. physiology.org Decomposition analysis of partially bleached Fura-2 solutions has revealed the presence of a photoproduct that, while still fluorescent, does not exhibit the characteristic calcium-dependent spectral shift of Fura-2. physiology.org This newly formed species can still bind calcium, but only in the millimolar range, which is well outside the typical physiological intracellular calcium concentrations. physiology.org The presence of this calcium-insensitive, yet fluorescent, species directly interferes with the 340/380 nm ratio, leading to an incorrect assessment of intracellular calcium levels. physiology.orgnih.gov

To maintain the accuracy of Fura-2 measurements, several strategies can be employed to minimize photobleaching. physiology.org These methodologies aim to reduce the rate of photochemical destruction of the dye. thermofisher.com

Reducing Excitation Light Intensity: The most direct method is to lower the intensity of the excitation light. physiology.orgthermofisher.com Using neutral-density filters or adjusting instrument settings can decrease the number of photons hitting the sample, thereby reducing the rate of photobleaching. thermofisher.com However, this must be balanced with the need to maintain a high signal-to-noise ratio for accurate detection. physiology.org

Minimizing Exposure Time: Limiting the duration of the sample's exposure to light is crucial. thermofisher.comaatbio.com This can be achieved by focusing on the sample using transmitted light before switching to fluorescence for image acquisition or by taking images from adjacent areas rather than continuously illuminating a single spot. thermofisher.comaatbio.com

Oxygen Reduction: The presence of molecular oxygen can accelerate photobleaching. Reducing the oxygen concentration in the experimental medium can significantly decrease the rate of dye degradation. physiology.org

Using Antifade Reagents: For fixed-cell imaging, commercially available mounting media containing antifade reagents can provide protection against photobleaching. thermofisher.com

| Methodology | Principle | Considerations | Reference |

|---|---|---|---|

| Lower Excitation Intensity | Reduces the rate of photon-induced damage to the fluorophore. | May decrease the signal-to-noise ratio. | physiology.orgthermofisher.com |

| Minimize Exposure Duration | Limits the total number of excitation cycles the dye undergoes. | Requires efficient image acquisition protocols. | thermofisher.comaatbio.com |

| Reduce Oxygen Concentration | Decreases the availability of a key reactant in photochemical degradation pathways. | May require specialized perfusion systems; cellular physiology must be considered. | physiology.org |

Endogenous Cellular Interference

Accurate calcium measurements with Fura-2 can also be confounded by interference from endogenous molecules and ions within the cell. These factors can either add to the fluorescence signal (autofluorescence) or diminish it (quenching), both of which can distort the final calculated calcium concentration.

Many cell types exhibit endogenous fluorescence, or autofluorescence, which can interfere with Fura-2 signals. nih.gov This is particularly problematic in tissues like brain slices, where pyridine (B92270) nucleotides (NADH and NADPH) contribute to a significant and variable autofluorescence background at the wavelengths used for Fura-2 excitation. nih.gov Because these compounds are involved in cellular metabolism, their fluorescence intensity can change over time and in response to experimental manipulations, further complicating data interpretation. nih.gov

To correct for this, background subtraction is essential. A common method involves measuring the fluorescence of cells that have not been loaded with Fura-2 under identical experimental conditions. thermofisher.comnih.govionoptix.com This autofluorescence value can then be subtracted on a point-by-point basis from the signal obtained from Fura-2-loaded cells to yield a more accurate measurement of the dye-specific fluorescence. nih.gov It has been noted that background fluorescence is not always constant and may show a linear relationship with free cytosolic calcium concentrations, necessitating more complex correction algorithms in some cases. nih.gov

Fura-2 fluorescence can be significantly quenched by various divalent heavy metal ions, which can lead to an underestimation of intracellular calcium levels. nih.govthermofisher.com Fura-2 binds to many of these ions with high affinity, sometimes even higher than its affinity for calcium. thermofisher.comthermofisher.com

Zinc (Zn²⁺): Zinc binds to most BAPTA-based indicators, including Fura-2, with substantially higher affinity than Ca²⁺. thermofisher.com This interaction can interfere with calcium measurements, although intracellular free zinc concentrations are typically very low. thermofisher.com

Manganese (Mn²⁺): Manganese is a potent quencher of Fura-2 fluorescence across a wide range of excitation wavelengths. nih.gov This property is so pronounced that the quenching of Fura-2 at its calcium-insensitive isosbestic point (~360 nm) is used as a method to measure Mn²⁺ influx into cells. thermofisher.comnih.gov

Other Ions: Other heavy metals such as cobalt (Co²⁺) and nickel (Ni²⁺) also exert strong fluorescence quenching effects. thermofisher.com

While the intracellular concentrations of these interfering heavy metals are generally low in most physiological contexts, their potential for interference must be considered, particularly in experimental models involving exposure to these ions. thermofisher.com

| Ion | Interaction with Fura-2 | Effect on Fluorescence | Reference |

|---|---|---|---|

| Zinc (Zn²⁺) | Binds with very high affinity. | Interference with Ca²⁺ signal. | thermofisher.comthermofisher.com |

| Manganese (Mn²⁺) | Binds and quenches fluorescence. | Strongly decreases fluorescence intensity. | thermofisher.comnih.gov |

| Cobalt (Co²⁺) | Binds and quenches fluorescence. | Strongly decreases fluorescence intensity. | thermofisher.com |

| Nickel (Ni²⁺) | Binds and quenches fluorescence. | Strongly decreases fluorescence intensity. | thermofisher.com |

Calcium Buffering by the Indicator Itself

One of the most significant intrinsic challenges in using Fura-2 is that the indicator itself is a calcium chelator. By binding to Ca²⁺, it can act as an exogenous buffer, altering the very calcium dynamics it is intended to measure. This becomes particularly problematic at high intracellular concentrations of the dye.

The introduction of high concentrations of Fura-2 into a cell can significantly dampen the amplitude and alter the kinetics of intracellular calcium transients. thermofisher.comresearchgate.net This buffering effect occurs because the dye sequesters a portion of the free Ca²⁺ released into the cytosol, effectively reducing the peak concentration achieved during a signaling event. A computer simulation study demonstrated that Fura-2 can markedly decrease the peak amplitude of calcium transients, especially when endogenous buffering systems are slow or have low capacity. researchgate.net

This buffering effect is concentration-dependent. researchgate.net While lower concentrations of Fura-2 are less likely to cause significant damping, researchers must often balance the need for a strong fluorescent signal with the risk of altering cellular physiology. thermofisher.comthermofisher.com Studies have shown that even moderate concentrations of Fura-2 can dominate over endogenous buffers, leading to attenuated ratiometric signals. researchgate.net In human platelets, for instance, a lower concentration of the Fura-2 AM ester (1 µmol/l) resulted in a greater peak response to thrombin compared to higher concentrations (2 or 3 µmol/l), highlighting the direct impact of dye concentration on measured physiological responses. nih.gov

To mitigate this, it is recommended to use the lowest possible dye concentration that still provides an adequate signal-to-noise ratio. thermofisher.com The use of indicators with higher absorptivity, such as bis-fura-2, can allow for lower intracellular concentrations, thereby reducing the calcium buffering artifact. thermofisher.com

Table 1: Effect of Fura-2 Concentration on Measured Calcium Transients

| Fura-2 Concentration | Impact on Calcium Transient | Recommendation |

|---|---|---|

| High | Decreased peak amplitude, altered kinetics, significant Ca²⁺ buffering. thermofisher.comresearchgate.net | Avoid unless experimentally necessary. |

| Moderate | Potential to dominate endogenous buffers, leading to signal attenuation. researchgate.net | Use with caution; validate findings. |

The temporal resolution of calcium measurements with Fura-2 is fundamentally limited by the kinetics of its binding to and dissociation from calcium ions. The rate at which Ca²⁺ dissociates from Fura-2 (the off-rate, or k_off) can be too slow to accurately track very rapid physiological calcium transients. thermofisher.com This can lead to an underestimation of the peak amplitude and a distortion of the decay phase of fast calcium signals. thermofisher.com

The dissociation rate constant for Fura-2 has been measured under various conditions. One study using a stopped-flow spectrofluorimeter determined the dissociation rate constant to be 84 s⁻¹ in a potassium chloride solution at 20°C. nih.gov Another investigation within the myoplasmic environment of skeletal muscle fibers at 12°C reported a slower dissociation rate constant of 26 s⁻¹. nih.gov This highlights that the intracellular environment can influence the kinetic properties of the dye. Because of this kinetic limitation, Fura-2 is sometimes considered less suitable for monitoring extremely large and rapid calcium fluctuations, where the indicator may become saturated and its response time limited by the dissociation rate. thermofisher.comnih.gov

Table 2: Reported Dissociation Rate Constants (k_off) for Fura-2

| Rate Constant (k_off) | Conditions | Reference |

|---|---|---|

| 84 s⁻¹ | 0.1 M KCl, 20°C, pH 7.0-8.0 | nih.gov |

General Methodological Limitations

Beyond the issue of calcium buffering, several other methodological factors can compromise the accuracy of Fura-2 measurements.

While ratiometric measurement is a major advantage of Fura-2, its accuracy depends on the assumption that the spectral properties of the dye are solely influenced by calcium concentration. However, various factors within the intracellular milieu can cause spectral shifts independent of calcium binding, leading to errors in calculated calcium concentrations.